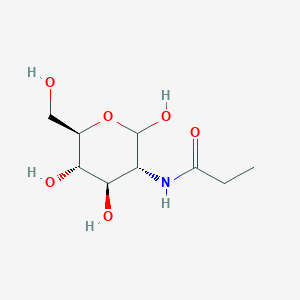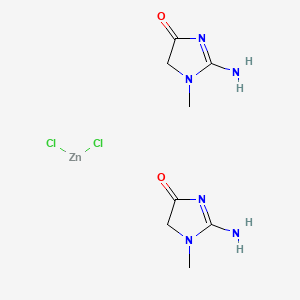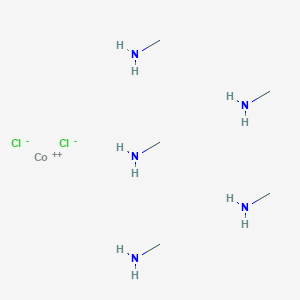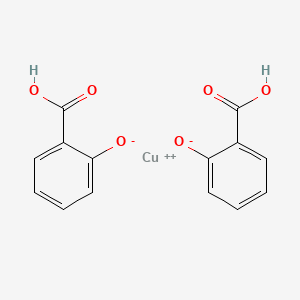
MAGNESIUM CHROMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium Chromate (MgCrO4) is a yellow, odorless, water-soluble salt with several important industrial uses . It can be manufactured as a powder and is available commercially in a variety of powders, from nanoscale to micron-sized, either as an anhydrous or hydrated form .
Synthesis Analysis
An eco-friendly synthesis process has been adopted to prepare MgCr2O4 nanopowder from magnesium nitrate and chromium nitrate mixture in DI water . Nanocrystalline MgCr2O4 with a crystal size of about 20nm is synthesized by citrate sol-gel process .
Molecular Structure Analysis
The molecular formula of Magnesium Chromate is MgCrO4 . It consists of one magnesium atom (Mg), one chromium atom (Cr), and four oxygen atoms (O) .
Chemical Reactions Analysis
Magnesium chromate is generally prepared by the reaction of magnesium salts with chromate ions. One common method involves the reaction of magnesium sulfate with potassium chromate .
Physical And Chemical Properties Analysis
Magnesium Chromate is a light yellow crystalline solid at room temperature. It is highly soluble in water, facilitating its usage in various solutions. This compound’s molar mass is around 146.3 g/mol . As an ionic compound, it has a high melting point and is not flammable, but it is considered a strong oxidizer .
Applications De Recherche Scientifique
Corrosion Inhibitor
Magnesium chromate is used as a corrosion inhibitor . It’s introduced to a coating system on a magnesium surface, which is a cost-effective approach for improving the overall corrosion protection performance . This also imparts active inhibition during the service life of the magnesium part .
Pigment
As a hydrate, magnesium chromate is useful as a pigment . It can be used in various industries where coloration is required.
Ingredient in Cosmetics
Magnesium chromate is also used as an ingredient in cosmetics . It can be found in a variety of cosmetic products due to its properties.
Catalyst
Due to its strong oxidizing nature, magnesium chromate can serve as a catalyst in various chemical reactions . It helps speed up the rate at which these reactions occur .
Pre-Treatment and Conversion Coating
Magnesium chromate is used in pre-treatment methods as the earliest step involved in the preparation of Mg surfaces for the purpose of further anti-corrosion treatments . It’s also used in conversion coating formulations including phosphate-based, rare-earth-based, vanadate, fluoride-based, and LDH .
Replacement for Chromate Conversion Coatings
Rare earth (RE)-based conversion coatings (RECC) are a promising replacement for chromate conversion coatings and have been extensively studied on different metals such as steels, Al, and Mg alloys . Magnesium chromate plays a role in these studies.
Safety And Hazards
Magnesium chromate hydrate should be stored at room temperature, and there is no current therapeutic use. It is a confirmed carcinogen, and can cause acute dermatitis, and possibly kidney and liver damage if inhaled, so it should be treated as a hazardous waste . It is toxic if ingested, and it can cause irritation if it comes into contact with the skin or eyes .
Orientations Futures
The future of Magnesium Chromate and other chromates is being shaped by environmental and health concerns. The toxic nature of hexavalent chromium has led to a shift towards developing safer and more environmentally friendly alternative techniques . The addition of a top-coat upon metal-rich primers was suggested to significantly improve the protective capabilities of metal-rich primer systems .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium Chromate can be achieved by reacting magnesium chloride and sodium chromate in an aqueous solution.", "Starting Materials": [ "Magnesium Chloride", "Sodium Chromate", "Water" ], "Reaction": [ "Step 1: Dissolve 5.2 g of magnesium chloride in 100 mL of water.", "Step 2: Dissolve 8.1 g of sodium chromate in 100 mL of water.", "Step 3: Slowly add the sodium chromate solution to the magnesium chloride solution while stirring.", "Step 4: The resulting solution will turn yellow indicating the formation of Magnesium Chromate.", "Step 5: Filter the solution to obtain the solid Magnesium Chromate.", "Step 6: Wash the solid with distilled water to remove any impurities.", "Step 7: Dry the solid in an oven at 100°C for 2 hours.", "Step 8: The final product is Magnesium Chromate." ] } | |
Numéro CAS |
16569-85-0 |
Nom du produit |
MAGNESIUM CHROMATE |
Formule moléculaire |
CrH10MgO9 |
Poids moléculaire |
230.38 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-2-methyl-1-pyrroline](/img/structure/B1144266.png)


![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)